{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride
Description
{[1-(4-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride is a pyrrolidine-derived amine salt characterized by a 4-methylphenyl substituent at the pyrrolidine ring’s nitrogen and a methylamine group at the 3-position. Its molecular structure combines aromatic and aliphatic components, making it a versatile intermediate in medicinal chemistry and agrochemical research. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[1-(4-methylphenyl)pyrrolidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-2-4-12(5-3-10)14-7-6-11(8-13)9-14;/h2-5,11H,6-9,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCHDSJEZRRETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677608 | |
| Record name | 1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017428-21-5 | |
| Record name | 1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride typically involves the reaction of 4-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C12H19ClN2
- Molecular Weight : 226.75 g/mol
- CAS Number : Not specified in the sources but associated with related compounds.
Psychostimulant Activity
Research indicates that compounds similar to {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride exhibit psychostimulant properties. A study highlighted that analogs of this compound can act as potent inhibitors of dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating disorders like ADHD and narcolepsy. Specifically, one study reported a Ki value of 21.4 nM for DAT inhibition, indicating a strong binding affinity compared to cocaine, which serves as a benchmark for stimulant activity .
Analgesic Properties
There is emerging evidence that pyrrolidine derivatives may possess analgesic properties. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance pain relief efficacy while minimizing side effects typically associated with opioid analgesics .
Antidepressant Effects
Some studies have explored the potential antidepressant effects of pyrrolidine derivatives. The mechanism of action is thought to involve modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .
Table 1: Summary of Research Findings on Pyrrolidine Derivatives
Structural Insights
The structural configuration of this compound plays a critical role in its biological activity. The presence of the 4-methylphenyl group is significant for enhancing lipophilicity, which influences the compound's ability to cross the blood-brain barrier and interact with central nervous system receptors .
Mechanism of Action
The mechanism of action of {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares {[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride with key analogs, focusing on structural features, biological activity, and research applications.
Structural Analogs with Modified Aromatic Substituents
Pyrrolidine/Piperidine-Based Amine Derivatives
Therapeutic Agents with Shared Motifs
Biological Activity
Introduction
{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride is a synthetic compound belonging to the class of amines, characterized by a pyrrolidine ring and a 4-methylphenyl group. Its unique structure suggests potential biological activity, particularly in the context of neuropharmacology and psychoactive substances. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through several organic chemistry methods that involve specific precursors. The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Studies suggest that compounds with similar structures may modulate neurotransmitter levels, particularly dopamine and norepinephrine, making them potential candidates for treating neurological disorders.
Key Mechanisms
- Dopamine Transporter Inhibition : Analogous compounds have been shown to inhibit dopamine reuptake, which is critical for conditions like depression and ADHD.
- Serotonin Receptor Modulation : Some derivatives may also interact with serotonin receptors, contributing to their psychoactive effects.
Case Studies and Research Findings
- Psychoactive Effects : Research indicates that derivatives of this compound exhibit significant psychoactive properties, making them relevant in the study of new psychoactive substances (NPS). A study characterized several related compounds through X-ray crystallography, confirming their structural integrity and potential biological effects .
- Neuropharmacological Studies : A family of analogs was evaluated for their ability to inhibit dopamine transporter (DAT) activity. The lead compound demonstrated selective inhibition with an IC50 value of 16.3 nM for DAT . This suggests strong potential for use in treating disorders related to dopamine dysregulation.
- Antimicrobial Activity : While primarily focused on neuropharmacology, some studies have also screened related compounds for antimicrobial activity against various bacterial strains, showing promising results .
Comparative Biological Activity Table
| Compound | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| This compound | 16.3 | Dopamine Transporter (DAT) | Inhibitor |
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 18.1 | Dopamine Transporter (DAT) | Inhibitor |
| Pyrovalerone | 11.5 | Dopamine Transporter (DAT) | Inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
